molecular formula C9H7IO2 B1441529 (6-Iodobenzofuran-3-yl)methanol CAS No. 1255099-73-0

(6-Iodobenzofuran-3-yl)methanol

Cat. No.: B1441529
CAS No.: 1255099-73-0
M. Wt: 274.05 g/mol
InChI Key: OGBKTSZBGVZCRV-UHFFFAOYSA-N
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Description

(6-Iodobenzofuran-3-yl)methanol is a useful research compound. Its molecular formula is C9H7IO2 and its molecular weight is 274.05 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(6-Iodobenzofuran-3-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives, including this compound, have been shown to exhibit enzyme inhibitory activities . This compound may interact with specific enzymes, altering their catalytic activity and affecting metabolic pathways. Additionally, this compound can bind to proteins, potentially modifying their structure and function, which can have downstream effects on cellular processes.

Cellular Effects

This compound has been observed to impact various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to modulate signaling pathways involved in cell proliferation and apoptosis . This compound may also affect the expression of genes related to these pathways, leading to changes in cellular behavior. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, potentially affecting the production and utilization of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, benzofuran derivatives have been shown to inhibit enzymes involved in oxidative stress responses . This compound may also interact with transcription factors, influencing gene expression and altering cellular responses. These binding interactions can lead to changes in cellular function and contribute to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can degrade under certain conditions, leading to the formation of metabolites with different biological activities . This compound may exhibit similar behavior, with its effects on cells changing as it degrades. Long-term exposure to this compound in in vitro or in vivo studies may reveal additional effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, this compound may cause toxic or adverse effects. For example, high doses of benzofuran derivatives have been associated with cytotoxicity and oxidative stress . Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For instance, benzofuran derivatives have been shown to influence pathways related to oxidative stress and energy metabolism . This compound may similarly impact these pathways, leading to changes in cellular metabolism and overall cellular function.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, benzofuran derivatives have been reported to localize to the mitochondria, where they can influence mitochondrial function and oxidative stress responses . This compound may exhibit similar localization patterns, impacting its biological effects and potential therapeutic applications.

Properties

IUPAC Name

(6-iodo-1-benzofuran-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBKTSZBGVZCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)OC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Iodobenzofuran-3-yl)methanol
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(6-Iodobenzofuran-3-yl)methanol
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(6-Iodobenzofuran-3-yl)methanol
Reactant of Route 4
(6-Iodobenzofuran-3-yl)methanol
Reactant of Route 5
(6-Iodobenzofuran-3-yl)methanol
Reactant of Route 6
(6-Iodobenzofuran-3-yl)methanol

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